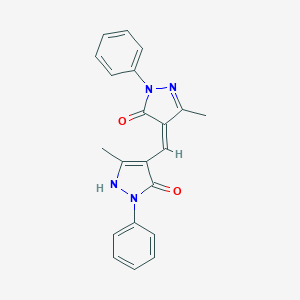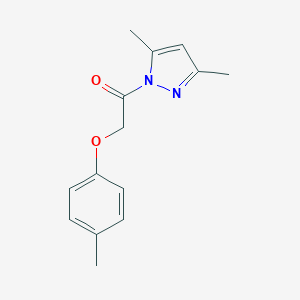
2-Metil-2-(3-hidroxifenil)propanoato de metilo
Descripción general
Descripción
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, often referred to as Methyl 2-Methylpropanoate, is an organic compound belonging to the class of monocarboxylic acids and derivatives. It is a white, crystalline solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol. It is soluble in water, ethanol, and ether, and has a melting point of 179-181°C. It is used in a variety of industrial, pharmaceutical, and scientific applications.
Aplicaciones Científicas De Investigación
Síntesis de compuestos bioactivos
2-Metil-2-(3-hidroxifenil)propanoato de metilo: puede servir como precursor en la síntesis de varios compuestos bioactivos. Su estructura es propicia para modificaciones químicas que pueden conducir al desarrollo de nuevos productos farmacéuticos con posibles propiedades antiinflamatorias y antitumorales .
Desarrollo de polímeros conductores
La estructura fenólica de este compuesto lo convierte en un bloque de construcción valioso para crear polímeros conductores. Estos polímeros tienen aplicaciones en electrónica y ciencia de materiales, particularmente en el desarrollo de semiconductores orgánicos .
Producción de plásticos y adhesivos
La estabilidad térmica y la resistencia al fuego que imparte This compound lo convierten en un excelente aditivo en la producción de plásticos y adhesivos. Ayuda a mejorar la durabilidad y seguridad de estos materiales .
Industria de recubrimientos
En la industria de recubrimientos, este compuesto se utiliza para mejorar las propiedades de las pinturas y recubrimientos. Actúa como antioxidante y absorbente de rayos UV, protegiendo las superficies de la degradación debido a factores ambientales .
Síntesis de derivados de furano
This compound: puede utilizarse en la síntesis de derivados de furano estables directamente a partir de carbohidratos. Esto es particularmente importante en el campo de la química verde, donde existe un enfoque en el uso de recursos renovables .
Retardantes de llama
Debido a sus propiedades estructurales, This compound puede utilizarse en la formulación de retardantes de llama. Estos son esenciales para mejorar la seguridad contra incendios en una variedad de aplicaciones, incluidos los textiles y los materiales de construcción .
Mecanismo De Acción
Target of Action
It is known that similar compounds are often involved in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Compounds of similar structure have been known to participate in the suzuki–miyaura coupling reaction . This reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds can be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the presence of methyl groups can increase the intestinal metabolic stability and absorption of polyphenols , which may be relevant to this compound. The compound has a boiling point of 358.0±27.0C at 760 mmHg and a melting point of 62-66C .
Result of Action
Similar compounds have been known to modulate plant growth and root system architecture .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate. For instance, similar compounds have been shown to function as nitrification inhibitors in soil, reducing nitrogen loss by suppressing soil nitrification . Additionally, the stability of similar compounds can be influenced by factors such as air and moisture .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate plays a significant role in biochemical reactions . It is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Cellular Effects
The cellular effects of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate are not well studied. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is involved in the Suzuki–Miyaura coupling reaction, a key metabolic pathway . This pathway involves the conversion of the boron moiety into a broad range of functional groups .
Propiedades
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLRGHYMXKKBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





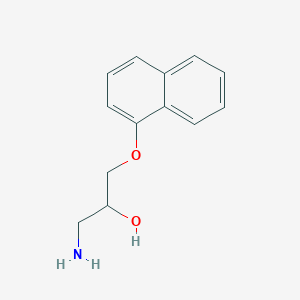
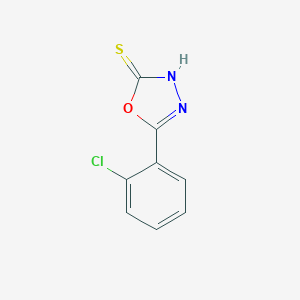
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)

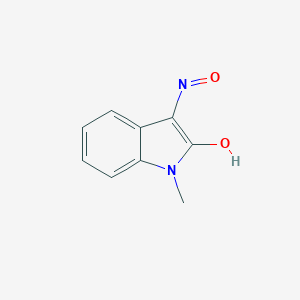
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
